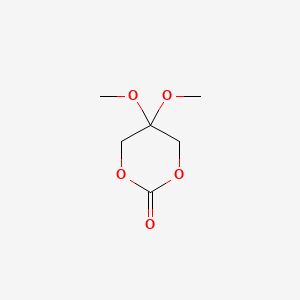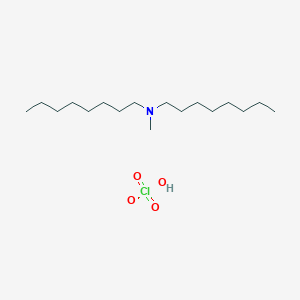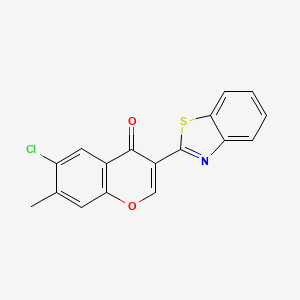![molecular formula C24H45BP2 B12541163 Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- CAS No. 820219-05-4](/img/structure/B12541163.png)
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- is a complex organophosphorus compound. It is characterized by its unique structure, which includes a phenylborylene group and multiple tert-butyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- typically involves the reaction of phenylborylene with bis(methylene)phosphine ligands. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or THF (tetrahydrofuran) are commonly used .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenylborylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines. These products can be further utilized in various applications, including catalysis and materials science .
Applications De Recherche Scientifique
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- has several scientific research applications:
Biology: Its potential use in biological systems is being explored, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique structure and reactivity.
Mécanisme D'action
The mechanism by which Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- exerts its effects involves its ability to act as a ligand and form stable complexes with various metals. These metal complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the metal with which it forms a complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: This compound is similar in structure but lacks the phenylborylene group.
1,3-Bis(di-tert-butylphosphinomethyl)benzene: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- is unique due to the presence of the phenylborylene group, which imparts distinct reactivity and stability. This makes it particularly useful in catalytic applications where traditional phosphine ligands may not be effective .
Propriétés
Numéro CAS |
820219-05-4 |
|---|---|
Formule moléculaire |
C24H45BP2 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
ditert-butyl-[[ditert-butylphosphanylmethyl(phenyl)boranyl]methyl]phosphane |
InChI |
InChI=1S/C24H45BP2/c1-21(2,3)26(22(4,5)6)18-25(20-16-14-13-15-17-20)19-27(23(7,8)9)24(10,11)12/h13-17H,18-19H2,1-12H3 |
Clé InChI |
CSZUMJVBKQWGGR-UHFFFAOYSA-N |
SMILES canonique |
B(CP(C(C)(C)C)C(C)(C)C)(CP(C(C)(C)C)C(C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)
![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol](/img/structure/B12541088.png)
![2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12541090.png)
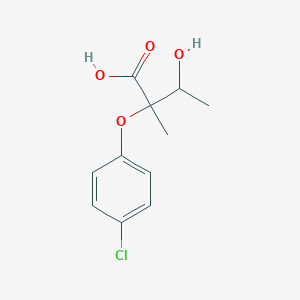
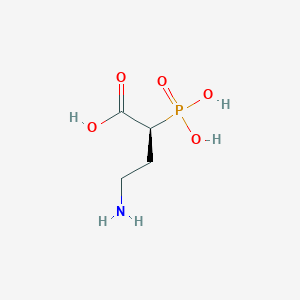
![1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene](/img/structure/B12541099.png)
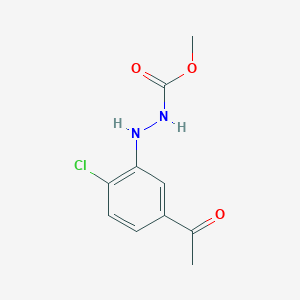
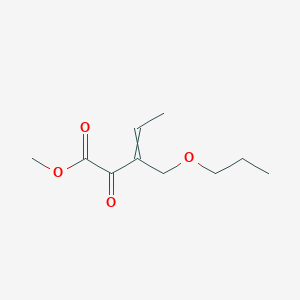

![Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12541122.png)
